molecular formula C9H11NO2 B086843 2-Amino-4,5-dimethylbenzoic acid CAS No. 15089-51-7

2-Amino-4,5-dimethylbenzoic acid

Cat. No.: B086843
CAS No.: 15089-51-7
M. Wt: 165.19 g/mol
InChI Key: REBBDMHTSKPGCO-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylbenzoic acid: is an organic compound with the molecular formula C9H11NO2 . It is a derivative of benzoic acid, characterized by the presence of two methyl groups and an amino group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dimethylbenzoic acid typically involves the nitration of 4,5-dimethylbenzoic acid followed by reduction. The nitration process introduces a nitro group, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4,5-dimethylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,4-dimethylbenzoic acid
  • 2-Amino-5,6-dimethylbenzoic acid
  • 4,5-Dimethylanthranilic acid

Uniqueness

2-Amino-4,5-dimethylbenzoic acid is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity patterns that differentiate it from other similar compounds .

Properties

IUPAC Name

2-amino-4,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBBDMHTSKPGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295728
Record name 2-amino-4,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15089-51-7
Record name 15089-51-7
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Record name 2-amino-4,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,5-dimethylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic route for producing 2-Amino-4,5-dimethylbenzoic acid?

A1: this compound can be synthesized starting from 3,4-dimethylaniline. The process involves a multi-step reaction sequence including:

    Q2: How is the structure of this compound confirmed?

    A2: The synthesized compound's structure is confirmed using spectroscopic techniques:

    • Fourier Transform Infrared Spectroscopy (FT-IR): This technique helps identify the functional groups present in the molecule by analyzing the characteristic vibrations of chemical bonds. []
    • Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy: This technique provides information about the hydrogen atom environments within the molecule, further confirming the structure. []

    Q3: Are there any other known methods for preparing this compound?

    A3: While the provided abstract details a specific synthetic route, further research is needed to explore alternative methods for preparing this compound. The title of the second provided research paper, "On the Preparation of this compound and Related Compounds," [] suggests that it might contain information on different synthetic approaches or variations. Examining this paper could potentially reveal additional preparation methods.

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